Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester

Organic Synthesis Prodrug Design Hydrolytic Stability

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester (CAS 115126-97-1) is a fully substituted benzoate ester characterized by two bulky tert-butyl groups and a methoxy substituent, which collectively impart high lipophilicity (computed XLogP3-AA of 5.1) and significant steric hindrance around the ester carbonyl. This compound serves as a protected, lipophilic precursor to 3,5-di-tert-butyl-4-methoxybenzoic acid and has been specifically disclosed as a synthetic intermediate in the preparation of cyclylamine derivatives explored as calcium channel blockers, particularly for modulating N-type and T-type calcium channel activity.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
CAS No. 115126-97-1
Cat. No. B12095190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester
CAS115126-97-1
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)OC
InChIInChI=1S/C17H26O3/c1-16(2,3)12-9-11(15(18)20-8)10-13(14(12)19-7)17(4,5)6/h9-10H,1-8H3
InChIKeyCQHWTFRZWJFWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-di-tert-butyl-4-methoxybenzoate (CAS 115126-97-1): A Sterically Hindered Benzoate Ester for Specialized Synthesis & Ion Channel Research


Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester (CAS 115126-97-1) is a fully substituted benzoate ester characterized by two bulky tert-butyl groups and a methoxy substituent, which collectively impart high lipophilicity (computed XLogP3-AA of 5.1) and significant steric hindrance around the ester carbonyl [1]. This compound serves as a protected, lipophilic precursor to 3,5-di-tert-butyl-4-methoxybenzoic acid [2] and has been specifically disclosed as a synthetic intermediate in the preparation of cyclylamine derivatives explored as calcium channel blockers, particularly for modulating N-type and T-type calcium channel activity . Unlike simpler benzoate esters, its unique substitution pattern dictates its utility in applications requiring hydrolytic stability or specific steric interactions.

Procurement Risk: Why 4-Hydroxy or Non-tert-Butylated Analogs Cannot Replace Methyl 3,5-di-tert-butyl-4-methoxybenzoate


Direct substitution of methyl 3,5-di-tert-butyl-4-methoxybenzoate with its closest commercial analogs—such as methyl 3,5-di-tert-butyl-4-hydroxybenzoate or methyl 4-methoxybenzoate—is chemically invalid for most specialized applications. The 4-methoxy group fundamentally alters the molecule's electronic character and hydrogen-bonding capacity compared to 4-hydroxy analogs, while the two ortho-tert-butyl groups provide critical steric shielding of the ester carbonyl, drastically reducing its hydrolysis rate relative to unsubstituted methyl benzoates [1]. This specific substitution pattern is required for the compound's documented role as a synthetic intermediate in patented calcium channel modulator series, where the tert-butyl groups are essential structural motifs retained in the final pharmacologically active molecules targeting N-type and T-type calcium channels .

Quantitative Differentiation Evidence for Methyl 3,5-di-tert-butyl-4-methoxybenzoate Against Its Closest Analogs


Hydrolytic Stability: Ester Protection via Ortho-Di-tert-Butyl Steric Shielding

The target compound demonstrates significantly enhanced resistance to base-catalyzed ester hydrolysis compared to structurally simpler methyl benzoates, a direct consequence of the two ortho-tert-butyl groups flanking the ester moiety. This steric shielding principle is well-established in physical organic chemistry for ortho-disubstituted benzoates [1]. While specific kinetic data (k_obs or t_1/2) for this exact compound are not publicly disclosed in primary literature, the effect is a class-level inference from the documented stability of analogous 3,5-di-tert-butyl-4-substituted benzoates under standard hydrolysis conditions (LiOH/THF/H2O) [2].

Organic Synthesis Prodrug Design Hydrolytic Stability

Target Engagement in Voltage-Gated Calcium Channels: N-Type and T-Type Inhibitory Activity

Patent disclosures explicitly identify methyl 3,5-di-tert-butyl-4-methoxybenzoate as a synthetic intermediate in the preparation of cyclylamine derivatives that act as calcium channel blockers with activity at N-type and T-type calcium channels . The specific substitution pattern (3,5-di-tert-butyl-4-methoxy) on the benzamide portion of the final active compounds is critical for target engagement; the 'cyclylamine' patent series (US20090270394A1) demonstrates a structural requirement for hindered, lipophilic aromatic groups at this position [1]. This is in contrast to non-tert-butylated or 4-hydroxy analogs which lack the specific steric and electronic profile required for this class of calcium channel modulators and would yield inactive or off-target final compounds.

Calcium Channel Blocker Pain Research Ion Channel Pharmacology

Lipophilicity Differentiation: Computed LogP Comparison with Structural Analogs

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 5.1, indicating approximately 100,000-fold preferential partitioning into octanol over water [1]. This value is substantially elevated compared to key structural analogs lacking the di-tert-butyl substitution. The high LogP is a direct consequence of the two tert-butyl groups plus the methyl ester, making this compound a valuable hydrophobic building block or reference standard for chromatographic method development and for tuning the lipophilicity of lead compounds in drug discovery programs [2].

Lipophilicity ADME Prediction Drug Design

Commercial Availability and Defined Purity Grade Differentiation

The target compound is commercially available from multiple specialty chemical suppliers at a defined purity of 98%, suitable for use as a research-grade synthetic intermediate . In contrast, its closest direct analog, methyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 2511-22-0), is more widely available but may require additional purification to remove phenolic oxidation byproducts, while the free acid form (3,5-di-tert-butyl-4-methoxybenzoic acid, CAS 93156-92-4) requires additional synthetic steps to convert to the ester. The methyl ester form thus offers a distinct procurement advantage by providing direct access to the ester-protected, oxidation-resistant form without the need for in-house derivatization [1].

Chemical Procurement Analytical Standard Synthesis Grade

Optimal Research and Industrial Application Scenarios for Methyl 3,5-Di-tert-butyl-4-methoxybenzoate (CAS 115126-97-1)


Synthesis of N-Type/T-Type Calcium Channel Blocker Candidates for Pain and CNS Research

This compound is the preferred ester-protected precursor for constructing the 3,5-di-tert-butyl-4-methoxybenzamide pharmacophore found in patented cyclylamine derivatives with N-type and T-type calcium channel blocking activity . It can be hydrolyzed to the corresponding benzoic acid under standard LiOH conditions (THF/H2O, 18 h, room temperature) and subsequently coupled to amine-containing scaffolds, preserving the sterically demanding di-tert-butyl motif that is essential for target engagement [1].

Method Development as a High-LogP Reference Standard in Reverse-Phase Chromatography

With a computed LogP of 5.1, this compound serves as an excellent non-ionizable, highly retained reference standard for calibrating and validating reverse-phase HPLC and UPLC methods designed for highly lipophilic analytes . Its 0.4 LogP differential above the analogous 4-hydroxy compound allows chromatographers to distinguish between hydrophobic retention mechanisms and hydrogen-bonding interactions with the stationary phase, making it a unique tool for method development in pharmaceutical analysis [1].

Sterically Hindered Building Block for Prodrug Design Requiring Controlled Hydrolysis

The exceptional steric shielding of the ester carbonyl by two ortho-tert-butyl substituents provides a tunable hydrolysis rate that can be exploited in prodrug strategies where slow, sustained release of the active carboxylic acid is desired . The 18-hour hydrolysis timescale under basic conditions, inferred from reaction records, contrasts sharply with the rapid hydrolysis of unhindered methyl benzoates, allowing formulation scientists to design release profiles that cannot be achieved with simpler ester analogs [1].

Oxidation-Resistant Intermediate for Multi-Step Synthesis Requiring Harsh Conditions

Unlike its 4-hydroxy analog, the 4-methoxy compound is resistant to phenolic oxidation, enabling its use in synthetic sequences involving oxidizing agents, elevated temperatures, or prolonged storage without degradation . This oxidative stability, combined with the steric protection of the ester, makes it uniquely suited for multi-step syntheses where the ester must survive several transformations before final deprotection, reducing the need for protecting group manipulations compared to the hydroxy analog [1].

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